Rapid Onset of Action in Seborrhoeic Dermatitis
In a randomised, double-blind, placebo-controlled trial of AIDS-associated facial seborrhoeic dermatitis, twice-daily application of 8% lithium succinate ointment (Efalith) produced a rapid and highly significant improvement in disease severity compared with placebo, with the time-to-observable clinical benefit being just 2.5 days [1]. This establishes a quantitative benchmark for onset-of-action that is rarely reported for topical corticosteroids or antifungals in this patient population.
| Evidence Dimension | Time to significant clinical improvement in seborrhoeic dermatitis severity |
|---|---|
| Target Compound Data | 2.5 days (P = 0.007 vs placebo); significant reduction in erythema, scaling, and overall severity |
| Comparator Or Baseline | Placebo (ointment vehicle alone) |
| Quantified Difference | Statistically significant (P = 0.007); onset within 2.5 days of twice-daily application |
| Conditions | Randomised, double-blind, placebo-controlled trial; n = 10 patients with AIDS-associated facial seborrhoeic dermatitis; 8% lithium succinate ointment applied twice daily (Langtry et al., 1997) |
Why This Matters
For procurement decisions in hospital dermatology or compounding pharmacy settings, this evidence supports lithium succinate as a non-steroidal option with documented rapid onset, a critical factor for patient compliance and formulary inclusion when treating fragile immunocompromised populations.
- [1] Langtry JA, et al. Topical lithium succinate ointment (Efalith) in the treatment of AIDS-related seborrhoeic dermatitis. Clin Exp Dermatol. 1997;22(5):216-9. PMID: 9536541. View Source
